Pentacene
Overview
Description
Synthesis Analysis
The synthesis of pentacene and its derivatives has been a subject of considerable research interest due to its applications in electronic devices. While direct synthesis methods exist, they often require harsh conditions and can result in low yields. Therefore, alternative approaches, including the use of precursor molecules that undergo thermal or photochemical dehydrogenation to form pentacene, have been developed to improve efficiency and yield.
Molecular Structure Analysis
Pentacene's structure is characterized by its planar configuration, which is crucial for its semiconducting properties. The overlap of p-orbitals across the five benzene rings facilitates the delocalization of electrons, which is a key factor in its high charge carrier mobility. This molecular arrangement allows for efficient π-π stacking in the solid state, contributing to its solid-state properties relevant to organic electronics.
Chemical Reactions and Properties
Pentacene undergoes various chemical reactions typical of aromatic hydrocarbons, such as electrophilic substitution. However, its reactivity can be influenced by the steric hindrance due to the fused benzene rings. It is also susceptible to oxidation in the presence of air, which can degrade its electronic properties; thus, pentacene-based devices often require encapsulation to ensure stability and longevity.
Physical Properties Analysis
The physical properties of pentacene, including its melting point, solubility, and thermal stability, are influenced by its molecular structure. Pentacene has a relatively low solubility in most organic solvents due to its large, planar structure. It also exhibits polymorphism, with different crystal forms displaying varying electronic properties, which can affect the performance of pentacene-based devices.
Chemical Properties Analysis
Pentacene's chemical properties are dominated by its aromaticity and extended conjugation. It has a high electron affinity and hole mobility, making it an excellent candidate for use in OFETs. Its optical properties, including absorption and photoluminescence, are also noteworthy, with the material exhibiting strong absorption in the UV-visible range, making it suitable for photovoltaic applications.
- (Preethanuj et al., 2017) discusses the chemistry of pentafulvenes, compounds related to pentacene, emphasizing their synthesis and applications in creating complex structures.
- (Cantrell, James, & Clancy, 2011) examines the stability of C60 nanowires on pentacene, offering insights into the surface chemistry and interaction of pentacene in nanoscale structures.
- (Alam, 2019) reviews the progress in organic thin-film transistors using pentacene, highlighting the importance of electrode/pentacene interfaces.
Scientific Research Applications
Organic Semiconductors and Electronics
Pentacene, an organic semiconductor, is extensively studied for its applications in low-cost electronics. It's used in organic light-emitting diode (OLED) displays, thin-film transistors (TFTs), and related applications like TFT sensors, RF identification tags (RFID), smart cards, and electronic paper. Its high-performance in thin-film transistor devices is notable, particularly on silicon oxide substrates (Mannsfeld et al., 2009).
Graphene Transfer and Electronics
Pentacene is used as a layer in the transfer of graphene to substrates, enhancing its homogeneity and electrical properties. This application is crucial for developing high-mobility, residue-free graphene, essential in electronic devices like transistors (Kim et al., 2015).
Graphene Protection
Pentacene serves as a protective layer for graphene on surfaces, preserving its unique electronic properties. This application is significant for both fundamental research and practical use in electronic devices (Jee et al., 2009).
Synthesis and Production
Efficient synthesis methods for pentacene have been developed, enabling rapid, affordable access to high purity pentacene. This is vital for research and development in organic electronics, where pentacene is a key material (Pramanik & Miller, 2012).
Thin Film Growth
Research on pentacene thin films explores their growth behavior and phase transitions, which are critical for understanding and improving their performance in electronic devices (Pachmajer et al., 2017).
Deposition Methods
Various deposition methods for pentacene and its derivatives are studied for their application in large-scale organic electronics. This includes techniques like thermal evaporation, spin coating, and inkjet printing, crucial for device fabrication (Yunus et al., 2022).
Isomer Studies for Organic Electronics
Investigations into isomers of pentacene, such as air-stable alternatives, are conducted for their potential use in organic electronics. This research seeks to find stable, high-performance materials for devices like thin-film transistors (Jones & Lin, 2017).
Calibration in Spectroscopy
Pentacene is used in calibration processes in spectroscopy, such as transient electron paramagnetic resonance (EPR), due to its distinct electronic properties. This application is important for precise measurements and experimental setups in various scientific studies (Schröder et al., 2021).
Organic Thin-Film Transistors
Pentacene-based materials like TIPS pentacene are studied for their use in organic thin-film transistors (OTFTs). Research focuses on improving crystal orientation and performance consistency, crucial for efficient electronic devices (He et al., 2012).
Charge Transport Studies
Studies on pentacene's reorganization energy provide insights into its charge transport properties, key for understanding its high hole mobilities in organic semiconductors (Gruhn et al., 2002).
Substituent Effects
Research into substituent effects on pentacene reveals how different derivatives can be tuned for specific electronic properties. This is significant for customizing materials for specific applications in molecular electronics (Kaur et al., 2008).
Site-Specific Substitution
Investigations on site-specific substitution in pentacene aim to independently control its electronic levels. This is crucial for designing materials with desired electronic and optical properties for organic electronics (Medina et al., 2008).
Solar Cells
Pentacene derivatives are applied in organic photovoltaics, showing potential in solar cell applications with improved air stability and efficiency (Gorodetsky et al., 2009).
DNA Detection
Pentacene thin films are utilized in biosensing, specifically for DNA detection. This highlights the crossover of organic electronics into biotechnology, providing avenues for low-cost, efficient DNA microarrays (Jagannathan & Subramanian, 2009).
Safety And Hazards
Future Directions
Pentacene is a promising material for high-performance field effect transistors due to its high charge carrier mobility . The orientation distribution of pentacene molecules in actual transistor devices can be investigated to understand the distribution of molecular orientation of pentacene in various electronic devices and thus would help in further improving their performances .
properties
IUPAC Name |
pentacene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14/c1-2-6-16-10-20-14-22-12-18-8-4-3-7-17(18)11-21(22)13-19(20)9-15(16)5-1/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIUAWYAILUBJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C4C=C5C=CC=CC5=CC4=CC3=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
78260-42-1 | |
Record name | Pentacene, dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78260-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7059648 | |
Record name | Pentacene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Deep blue solid with violet luster; [Merck Index] | |
Record name | Pentacene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8635 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Pentacene | |
CAS RN |
135-48-8 | |
Record name | Pentacene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentacene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PENTACENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90784 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentacene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentacene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentacene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.722 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENTACENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FQU5HA0UY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.